REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:12]=[CH:11][C:6]2[N:7]=[C:8]([NH2:10])[S:9][C:5]=2[CH:4]=1.[C:13](N1C=CN=C1)([N:15]1[CH:19]=[CH:18][N:17]=[CH:16]1)=[S:14]>C(#N)C>[CH3:1][O:2][C:3]1[CH:12]=[CH:11][C:6]2[N:7]=[C:8]([NH:10][C:13]([N:15]3[CH:19]=[CH:18][N:17]=[CH:16]3)=[S:14])[S:9][C:5]=2[CH:4]=1
|
Name
|
|
Quantity
|
0.53 g
|
Type
|
reactant
|
Smiles
|
COC1=CC2=C(N=C(S2)N)C=C1
|
Name
|
|
Quantity
|
0.681 g
|
Type
|
reactant
|
Smiles
|
C(=S)(N1C=NC=C1)N1C=NC=C1
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Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
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C(C)#N
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Control Type
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UNSPECIFIED
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Setpoint
|
65 °C
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Type
|
CUSTOM
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Details
|
The reaction mixture was stirred at 65° C. for 24 hours
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
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Details
|
The precipitate was filtered
|
Type
|
WASH
|
Details
|
washed with acetonitrile (2×20 mL)
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Type
|
CUSTOM
|
Details
|
to yield the product
|
Type
|
CUSTOM
|
Details
|
The product was taken directly to the next step without any further purification or characterization
|
Reaction Time |
24 h |
Name
|
|
Type
|
|
Smiles
|
COC1=CC2=C(N=C(S2)NC(=S)N2C=NC=C2)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |